molecular formula C11H11ClF3N B12311774 2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine

2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine

Cat. No.: B12311774
M. Wt: 249.66 g/mol
InChI Key: WAXKKBWXBNKGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine is a heterocyclic compound that contains both chlorine and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine can be achieved through several methods. One common approach involves the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions . Another method includes the construction of the pyridine ring from a trifluoromethyl-containing building block . Additionally, direct introduction of the trifluoromethyl group using active species such as trifluoromethyl copper can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, as well as the cyclohepta ring structure. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

InChI

InChI=1S/C11H11ClF3N/c12-10-6-8(11(13,14)15)7-4-2-1-3-5-9(7)16-10/h6H,1-5H2

InChI Key

WAXKKBWXBNKGTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(C=C2C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.